molecular formula C26H29FN2O4S B5208209 ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE CAS No. 6044-11-7

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5208209
CAS No.: 6044-11-7
M. Wt: 484.6 g/mol
InChI Key: LUKRJUYGWZIVFQ-UHFFFAOYSA-N
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Description

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a multifunctional heterocyclic compound featuring:

  • A 4-methylthiophene-3-carboxylate core.
  • An adamantane-1-amido group at position 2, conferring rigidity and lipophilicity.
  • A 2-fluorophenyl carbamoyl substituent at position 5, contributing electronic and steric effects.
  • An ethyl ester moiety for enhanced solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O4S/c1-3-33-24(31)20-14(2)21(22(30)28-19-7-5-4-6-18(19)27)34-23(20)29-25(32)26-11-15-8-16(12-26)10-17(9-15)13-26/h4-7,15-17H,3,8-13H2,1-2H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKRJUYGWZIVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387139
Record name Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-11-7
Record name Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acyl chlorides to form adamantane amides . The thiophene ring is then introduced through a series of reactions involving halogenation and subsequent substitution reactions . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(adamantane-1-amido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has shown promise in several areas of medicinal chemistry:

  • Drug Development : The unique structural features make it a candidate for targeting specific enzymes or receptors, particularly in treating diseases such as cancer and viral infections. For instance, compounds with similar structures have been investigated for their efficacy as non-nucleoside inhibitors against respiratory syncytial virus (RSV) .
  • Antiparasitic Activity : Research has indicated that derivatives of adamantane compounds exhibit trypanocidal properties, suggesting potential applications in treating parasitic infections .

Materials Science

The compound's structural properties lend it potential applications in materials science:

  • Organic Semiconductors : Its unique electronic properties may allow for use in developing advanced materials such as organic semiconductors, which are crucial for electronic devices .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of compounds related to this compound:

  • Inhibition Studies : Research on similar compounds has demonstrated their ability to inhibit key biological pathways, providing insights into their potential therapeutic uses .
  • Synthesis Innovations : Novel synthetic routes have been explored to enhance yield and reduce reaction times in creating derivatives of adamantane compounds, showcasing their adaptability in pharmaceutical applications .

Mechanism of Action

The mechanism of action of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites . The fluorophenyl group may interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Variations in Aromatic Systems

The 2-fluorophenyl carbamoyl group distinguishes this compound from analogs with chlorophenyl or trifluoromethylphenyl substituents. For example:

  • The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine, reducing susceptibility to oxidative dehalogenation.

Heterocyclic Core Differences

The 4-methylthiophene core contrasts with triazine or pyrimidine cores in structurally related molecules:

  • Thiophene rings exhibit aromatic thiophene-sulfur interactions and conformational flexibility, whereas triazine cores (e.g., in ) are more rigid and electron-deficient, affecting π-π stacking and solubility .
  • Puckering in the thiophene ring, analyzed via Cremer-Pople parameters (), influences steric interactions and binding affinity. For instance, methyl substitution at position 4 may induce slight non-planarity, modulating target engagement .

Functional Group Modifications

  • Adamantane-1-amido vs. Acetylsulfanyl Propanamido : The adamantane group in the target compound increases lipophilicity (logP) and enhances blood-brain barrier penetration compared to acetylsulfanyl derivatives (e.g., Intermediate 3 in ) .
  • Ethyl Carboxylate vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo half-life.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties Reference
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE Thiophene 2-Fluorophenyl, Adamantane High lipophilicity, metabolic stability N/A
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE Triazine 2-Chlorophenyl, Trifluoromethylphenyl Electron-deficient core, moderate solubility
Intermediate 3 () Hexanamide Acetylsulfanyl Propanamido High polarity, rapid clearance
Bis-pyrimidine derivatives () Pyrimidine Dimethyl acetal, Heterocyclic Planar structure, strong π-π interactions

Research Findings and Implications

  • Conformational Analysis : The thiophene ring’s puckering () may enhance binding to hydrophobic pockets compared to planar triazine systems .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity improves target selectivity in kinase inhibitors, whereas chlorine’s bulk may hinder binding .

Q & A

Basic: What synthetic strategies are recommended for preparing ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiophene Core Formation : Use the Gewald reaction to synthesize the 4-methylthiophene-3-carboxylate backbone via cyclization of ethyl cyanoacetate, elemental sulfur, and ketones (e.g., methyl ketones) under basic conditions .

Adamantane Amidation : React the thiophene intermediate with 1-adamantylamine using coupling agents like EDCI/HOBt in anhydrous DMF to introduce the adamantane-1-amido group.

Carbamoylation : Introduce the 2-fluorophenyl carbamoyl group via reaction with 2-fluorophenyl isocyanate in dichloromethane, catalyzed by triethylamine.

Purification : Optimize yield and purity using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .

Key Characterization : Confirm structural integrity via 1^1H/13^13C NMR (e.g., adamantane proton signals at δ 1.6–2.1 ppm) and LC-MS for molecular ion verification .

Basic: How should researchers characterize this compound to confirm its structural identity and purity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Identify adamantane protons (sharp singlets), thiophene ring protons (δ 6.8–7.5 ppm), and carbamate NH signals (δ 9.0–10.0 ppm) .
    • IR : Confirm carbamate (C=O stretch at ~1680–1720 cm1^{-1}) and amide (N-H bend at ~1550 cm1^{-1}) groups.
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>97% as per industry standards) .
    • LC-MS : Verify molecular weight (e.g., [M+H]+^+ for C25_{25}H28_{28}FN2_2O4_4S: calculated 495.18).

Basic: What in vitro and in vivo models are suitable for evaluating its biological activity?

Methodological Answer:

  • Antioxidant Activity :
    • DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) with IC50_{50} calculations .
  • Anti-Inflammatory Activity :
    • Carrageenan-Induced Paw Edema (Rat Model) : Administer compound (10–50 mg/kg) and measure paw volume reduction over 6 hours .
  • Cytotoxicity Screening :
    • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Replace the 2-fluorophenyl group with other aryl carbamates (e.g., 4-chloro, 3-trifluoromethyl) to assess electronic effects on receptor binding .
    • Modify the adamantane moiety to bicyclic or alkylamine groups to study steric influences.
  • Activity Cliffs :
    • Compare IC50_{50} values of analogs in antioxidant/anti-inflammatory assays to identify critical substituents. For example, 2-fluorophenyl may enhance membrane permeability vs. bulkier groups .
  • Computational Modeling :
    • Perform molecular docking (AutoDock Vina) to predict interactions with COX-2 or NF-κB targets .

Advanced: How should researchers address contradictions in biological data across different experimental batches?

Methodological Answer:

  • Batch Consistency Checks :
    • Re-analyze purity via HPLC and ensure synthetic intermediates (e.g., Gewald reaction products) are identical across batches .
  • Biological Replicates :
    • Repeat assays with ≥3 independent replicates and include positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Meta-Analysis :
    • Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and validate dose-response trends .

Advanced: What methodologies are recommended for studying its interaction with biological targets?

Methodological Answer:

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a sensor chip to measure binding kinetics (konk_{on}/koffk_{off}) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
  • Cellular Imaging :
    • Confocal Microscopy : Label compound with fluorescein to track subcellular localization in macrophages .

Advanced: How can solubility challenges be mitigated during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives to improve bioavailability .
  • Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (solvent evaporation method) for sustained release .

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